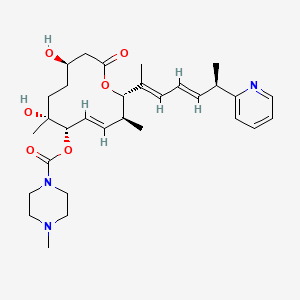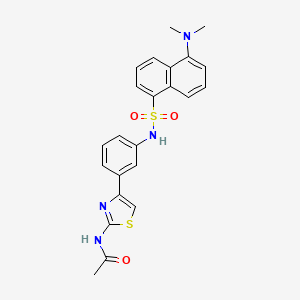
HS-438
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HS-438 is a novel inhibitor of imatinib-resistant BCR-ABL T315I mutation in chronic myeloid leukemia.
Scientific Research Applications
Hippocampal Sclerosis in Aging and Alzheimer Disease : This study investigates the association of hippocampal sclerosis (HS) with TAR-DNA binding protein of 43kDa (TDP-43) and other age-related pathologies, dementia, probable Alzheimer disease (AD), and cognitive domains in older subjects (Nag et al., 2015).
HS-438 as a BCR-ABL Inhibitor in Leukemia : This research presents the synthesis of a novel BCR-ABL inhibitor, HS-438, and its anti-leukemic effects in vitro and in vivo, particularly focusing on its strong inhibition of BCR-ABL signaling pathways in cells resistant to imatinib (Yun et al., 2014).
Antidepressant Binding Site in the Serotonin Transporter : This study identifies a residue within the 5HT-binding pocket in the human serotonin transporter (hSERT) as critical for the potency of several antidepressants, suggesting an overlapping localization of substrate- and inhibitor-binding sites in hSERT (Andersen et al., 2009).
Segmental Hippocampal Sclerosis of Aging : Discusses "segmental" HS-Aging, where sclerosis in the hippocampus was evident only in a subset of brain sections, exploring the distinction of HS-Aging from other diseases with hippocampal sclerosis pathology (Ighodaro et al., 2015).
Limbic-Predominant Age-Related TDP-43 Encephalopathy : Explores the clinical and pathologic correlates of hippocampal sclerosis (HS) in limbic-predominant age-related TDP-43 encephalopathy, a condition present in a significant portion of older persons' brains (Gauthreaux et al., 2022).
Hypersonic Vehicle Control Systems Design : A study on the design of flight control systems for air-breathing hypersonic vehicles (HSVs), addressing the challenges due to the complexity of dynamics and coupling between the airframe and propulsion system (Serrani, 2010).
HSC Chemistry Software in University Chemical Research : Discusses the applications of HSC chemistry software in university chemical scientific research, highlighting its utility in finding optimum reaction conditions and yields (Wang Yan-kun, 2013).
Health Services Research in Dermatologic Care : Reviews different types of health services research (HSR) and their contributions to improved health care systems, especially in dermatology (Chren, 2011).
Effective STEM Research Experience Programs for High School Students : Compares different models of high school research experience programs (HSREPs) in STEM education, evaluating their effectiveness and challenges (Ahmad et al., 2021).
Ethical Issues in Stem Cell Research : Addresses the ethical and policy issues in human stem cell (hSC) research, including challenges related to consent, clinical trials, and oversight (Lo & Parham, 2009).
properties
CAS RN |
1430720-10-7 |
|---|---|
Product Name |
HS-438 |
Molecular Formula |
C17H17N3O3S |
Molecular Weight |
343.401 |
IUPAC Name |
N-(2-Hydroxyethyl)-N'-[6-(2-methoxyphenyl)-2-benzothiazolyl]-urea |
InChI |
InChI=1S/C17H17N3O3S/c1-23-14-5-3-2-4-12(14)11-6-7-13-15(10-11)24-17(19-13)20-16(22)18-8-9-21/h2-7,10,21H,8-9H2,1H3,(H2,18,19,20,22) |
InChI Key |
LAAHHHDILCOULN-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC2=CC=C(C3=CC=CC=C3OC)C=C2S1)NCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HS438; HS 438; HS-438 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)
![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)
![(2R)-3-[(2S,6R)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)
![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)





